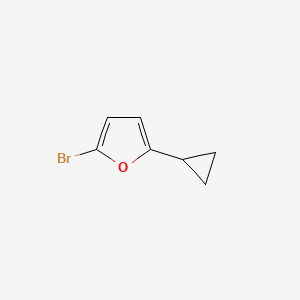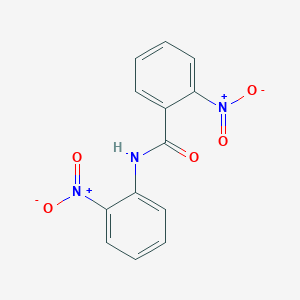
2-Chloro-N-(2,2,2-trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cloro-N-(2,2,2-tricloro-1-(3-(4-nitro-fenil)-tioureido)-etil)-acetamida es un complejo compuesto orgánico que presenta una combinación de grupos funcionales cloro, nitro y tioureido
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Cloro-N-(2,2,2-tricloro-1-(3-(4-nitro-fenil)-tioureido)-etil)-acetamida normalmente implica reacciones orgánicas de varios pasos. Una posible ruta podría incluir los siguientes pasos:
Nitración: Introducción del grupo nitro al anillo fenil.
Formación de Tiourea: Reacción del compuesto nitro-fenil con tiourea para formar el grupo tioureido.
Cloración: Introducción de grupos cloro a las porciones etil y acetamida.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente implicarían reacciones a gran escala en condiciones controladas para asegurar un alto rendimiento y pureza. Esto podría incluir el uso de reactores automatizados, control preciso de la temperatura y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El grupo nitro puede sufrir una reducción para formar un grupo amino.
Reducción: El compuesto puede reducirse bajo condiciones específicas para modificar sus grupos funcionales.
Sustitución: Los grupos cloro pueden ser sustituidos por otros nucleófilos.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de Sustitución: Hidróxido de sodio, amoníaco.
Productos Principales
Los productos principales formados a partir de estas reacciones dependerían de las condiciones específicas y los reactivos utilizados. Por ejemplo, la reducción del grupo nitro produciría un derivado amino.
Aplicaciones Científicas De Investigación
Química
En síntesis orgánica, este compuesto puede utilizarse como intermedio para la preparación de moléculas más complejas.
Biología
Medicina
Investigación sobre su posible uso como agente antimicrobiano o anticancerígeno.
Industria
Uso en la producción de materiales especializados o como reactivo en procesos de fabricación química.
Mecanismo De Acción
El mecanismo de acción de 2-Cloro-N-(2,2,2-tricloro-1-(3-(4-nitro-fenil)-tioureido)-etil)-acetamida dependería de su aplicación específica. Por ejemplo, en química medicinal, podría interactuar con enzimas o receptores específicos para ejercer sus efectos. Los objetivos moleculares y las vías implicadas se determinarían mediante estudios bioquímicos detallados.
Comparación Con Compuestos Similares
Compuestos Similares
2-Cloro-N-(2,2,2-tricloroetil)-acetamida: Carece de los grupos tioureido y nitro.
N-(2,2,2-tricloro-1-(3-(4-nitro-fenil)-tioureido)-etil)-acetamida: Carece del grupo cloro en la porción acetamida.
Unicidad
La presencia de ambos grupos cloro y nitro, junto con la funcionalidad tioureido, hace que 2-Cloro-N-(2,2,2-tricloro-1-(3-(4-nitro-fenil)-tioureido)-etil)-acetamida sea único. Estos grupos funcionales pueden conferir una reactividad química específica y una actividad biológica que lo distingue de compuestos similares.
Propiedades
Fórmula molecular |
C11H10Cl4N4O3S |
|---|---|
Peso molecular |
420.1 g/mol |
Nombre IUPAC |
2-chloro-N-[2,2,2-trichloro-1-[(4-nitrophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C11H10Cl4N4O3S/c12-5-8(20)17-9(11(13,14)15)18-10(23)16-6-1-3-7(4-2-6)19(21)22/h1-4,9H,5H2,(H,17,20)(H2,16,18,23) |
Clave InChI |
QNVAEALKCISBNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(1-bromonaphthalen-2-yl)oxy]-5-chlorophenyl}-3,5-dichloro-2-hydroxybenzamide](/img/structure/B11712415.png)

![2-{[(3-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712429.png)



![3-methoxy-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712459.png)

![2-[(E)-[(2-phenylacetamido)imino]methyl]benzoic acid](/img/structure/B11712472.png)
![N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B11712474.png)
![7-Butyl-3-methyl-8-[(2E)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazin-1-YL]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11712482.png)

![2-phenyl-5H-[1]benzofuro[3,2-c]carbazole](/img/structure/B11712495.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11712516.png)
